molecular formula C37H38BrF3N4O B607779 7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 1336960-13-4

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No. B607779
CAS RN: 1336960-13-4
M. Wt: 691.64
InChI Key: UIVOZBSCHXCGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM for rat, mouse, and human isoforms, respectively. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes. GSK2193874 is effective in vivo, as it resolves pulmonary edema resulting from myocardial infarction in mice. TRPV4 blockade with GSK2193874 does not alter heart rate or blood pressure in rats, although it attenuates decreases in pulmonary and systemic arterial pressures induced by TRPV4 agonists.
GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes.

properties

IUPAC Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOZBSCHXCGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

CAS RN

1336960-13-4
Record name 1336960-13-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary target of GSK2193874?

A: GSK2193874 is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]

Q2: How does GSK2193874 interact with TRPV4 channels?

A: While the exact binding site remains unclear, GSK2193874 acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]

Q3: What are the downstream effects of TRPV4 inhibition by GSK2193874?

A3: Blocking TRPV4 with GSK2193874 leads to a variety of downstream effects, including:

  • Reduced pulmonary edema: GSK2193874 prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
  • Alleviated atrial fibrillation: In rat models, GSK2193874 reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
  • Attenuated inflammation: GSK2193874 reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
  • Improved cognitive function: In a mouse model of hypertension, GSK2193874, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []

Q4: What is the molecular formula and weight of GSK2193874?

A4: GSK2193874 has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.

Q5: Are there studies on the material compatibility, stability, or catalytic properties of GSK2193874?

A5: The provided research focuses primarily on the biological activity and pharmacological properties of GSK2193874. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.

Q6: Are there any computational chemistry studies or QSAR models developed for GSK2193874 or its analogs?

A6: The provided research primarily focuses on in vitro and in vivo studies of GSK2193874. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.

Q7: What is the pharmacokinetic profile of GSK2193874?

A: GSK2193874 is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Q8: What in vitro and in vivo models have been used to evaluate GSK2193874's efficacy?

A8: Various in vitro and in vivo models have been employed:

  • Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study GSK2193874's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
  • Animal models: Rodent (mice, rats) and canine models were used to investigate GSK2193874's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]

Q9: What is the safety profile of GSK2193874?

A: While preclinical studies suggest GSK2193874 is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.